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2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate
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Overview
Description
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-amino-4-fluorobenzoic acid, which can be achieved through the nitration of 4-fluorobenzoic acid followed by reduction of the nitro group to an amino group . The next step involves the esterification of 2-amino-4-fluorobenzoic acid with 2-(cyclopropylamino)-2-oxoethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the replacement of the amino or fluorine groups with other functional groups.
Scientific Research Applications
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with enzymes or receptors, while the fluorobenzoate moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H13FN2O3. The structure features a cyclopropyl group attached to a carbonyl moiety, which is significant for its biological interactions.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis and disrupting the cell cycle .
- Antimicrobial Effects : Preliminary data suggest that this compound may possess antimicrobial properties. In vitro studies have demonstrated activity against certain bacterial strains, indicating its potential as an antibiotic agent .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels within cells, contributing to its cytotoxic effects .
Case Study 1: Antitumor Activity in Breast Cancer
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell viability. The compound was administered in varying concentrations (0, 10, 20, 50 µM) over 48 hours. Results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value determined to be approximately 25 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 65 |
50 | 30 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was found that the minimum inhibitory concentration (MIC) was approximately 15 µg/mL for S. aureus and 20 µg/mL for E. coli. These results suggest promising potential for further development as an antimicrobial agent.
Properties
Molecular Formula |
C12H13FN2O3 |
---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate |
InChI |
InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |
InChI Key |
QYCIFOTUMVFGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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